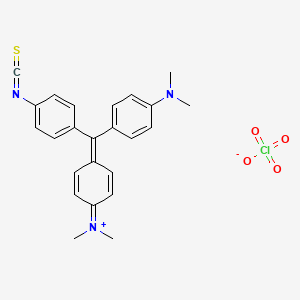
Malachite green isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malachite green isothiocyanate is an organic perchlorate salt. It has a role as a fluorochrome. It contains a this compound cation.
Aplicaciones Científicas De Investigación
Synthesis Method
MGITC can be synthesized through the reaction of malachite green with thiophosgene. The process typically involves:
- Dissolving malachite green in a solvent such as dimethyl sulfoxide.
- Adding thiophosgene under controlled conditions.
- Allowing the reaction to proceed at specific temperatures and times to ensure complete conversion.
Chemistry
MGITC serves as a reagent in various chemical reactions and as a dye in analytical chemistry. Its ability to participate in nucleophilic substitution reactions allows for the formation of various derivatives, making it versatile in synthetic organic chemistry.
Biology
In biological research, MGITC is extensively used for:
- Fluorescent Labeling of Proteins: The compound's reactivity with amino groups facilitates the study of protein dynamics and interactions through fluorescence microscopy.
- Photodynamic Therapy: MGITC generates reactive oxygen species (ROS) upon light activation, which can induce apoptosis in cancer cells. This property has been explored for therapeutic applications in cancer treatment.
Medicine
Research indicates that MGITC's photosensitizing properties make it a candidate for photodynamic therapy. Studies have demonstrated its effectiveness in inducing oxidative stress within cancer cells, leading to cell death.
Environmental Monitoring
MGITC is utilized in detecting environmental pollutants through techniques such as Surface Enhanced Raman Spectroscopy (SERS). Its strong binding affinity to gold substrates enhances sensitivity, allowing for the detection of trace amounts of pollutants.
Detection of Environmental Pollutants
A study developed a nanostructured substrate for the ultrasensitive detection of MGITC using SERS. The substrate achieved a remarkable detection limit of 10−16M, showcasing MGITC's potential for environmental applications .
Protein Interaction Studies
Research utilizing MGITC has provided insights into protein interactions via tip-enhanced Raman spectroscopy (TERS). The compound's strong binding affinity to gold substrates allows detailed studies at the single-molecule level, enhancing our understanding of biomolecular interactions .
Data Table: Summary of Biological Activities
Safety and Toxicity
Despite its valuable applications, MGITC poses safety concerns due to its carcinogenic properties. It has been classified as both carcinogenic and genotoxic, leading to restrictions on its use in food-producing animals within the EU. Researchers must handle MGITC with caution and adhere to safety guidelines when conducting experiments.
Propiedades
Fórmula molecular |
C24H24ClN3O4S |
|---|---|
Peso molecular |
486 g/mol |
Nombre IUPAC |
[4-[[4-(dimethylamino)phenyl]-(4-isothiocyanatophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate |
InChI |
InChI=1S/C24H24N3S.ClHO4/c1-26(2)22-13-7-19(8-14-22)24(18-5-11-21(12-6-18)25-17-28)20-9-15-23(16-10-20)27(3)4;2-1(3,4)5/h5-16H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
DDKWQLRWSLILIV-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N=C=S.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















